molecular formula C19H19N3O6 B554648 (S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid CAS No. 2440-62-2

(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid

Cat. No. B554648
CAS RN: 2440-62-2
M. Wt: 385.4 g/mol
InChI Key: KNBLWBFJHZHYFG-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structural formula.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve a study of the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Materials Science and Optical Storage

Nitrophenyl derivatives have been studied for their application in material science, specifically in reversible optical storage. For instance, the cooperative motion of polar side groups in amorphous polymers, incorporating nitrophenyl derivatives, can induce significant birefringence changes, useful for optical data storage. Such materials demonstrate the ability to photoinduce and photoerase birefringence, highlighting their potential in developing advanced optical storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).

Synthetic Chemistry and Medicinal Applications

In the realm of synthetic chemistry, derivatives similar to the compound are utilized in the synthesis of complex molecules with potential medicinal properties. For example, aminooxobutanoic acid derivatives have been employed in the creation of novel antibacterial agents, demonstrating the critical role these compounds play in drug discovery and development. The synthesis of α-(4-oxazolyl)amino esters, through Brønsted acid catalyzed tandem reactions, exemplifies the innovative approaches to crafting compounds with antibacterial activity, showcasing the versatility of nitrophenyl and amino acid derivatives in medicinal chemistry (Lee, Oh, & Kim, 2018).

Transition Metal Complexes

Furthermore, the study of complexes formed between similar nitrophenyl amino acid derivatives and transition metals opens new avenues in the exploration of their thermal and magnetic properties. These complexes are vital for understanding the interactions at the molecular level, potentially leading to applications in catalysis, material science, and the design of functional materials (Ferenc et al., 2017).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or reactivity.


Future Directions

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properties

IUPAC Name

4-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c23-17(10-11-18(24)25)21-16(12-13-4-2-1-3-5-13)19(26)20-14-6-8-15(9-7-14)22(27)28/h1-9,16H,10-12H2,(H,20,26)(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBLWBFJHZHYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70947271
Record name 4-Hydroxy-4-{[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]imino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid

CAS RN

2440-62-2
Record name Suphepa
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002440622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-4-{[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]imino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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